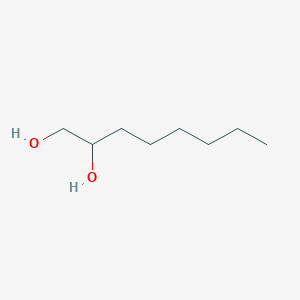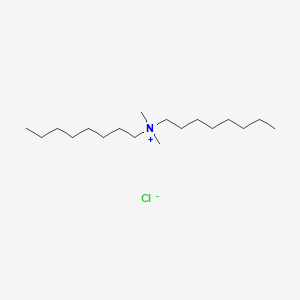
Dimethyldioctylammonium chloride
Übersicht
Beschreibung
Synthesis Analysis
Although the specific synthesis processes for dimethyldioctylammonium chloride are not detailed in the available literature, related compounds typically involve quaternization reactions of tertiary amines with alkylating agents. The synthesis often aims at creating compounds with specific aggregation behavior and surface-active properties.
Molecular Structure Analysis
The molecular structure of dimethyldioctylammonium chloride facilitates its self-aggregation in aqueous solutions. Studies using NMR spectroscopy and molecular modeling have contributed to understanding its aggregation process, proposing a stepwise formation from dimers to bilayers and ultimately vesicles with increasing concentration (Leclercq et al., 2010).
Chemical Reactions and Properties
The reactivity of dimethyldioctylammonium chloride with other chemical entities and its chemical behavior in different environments are not extensively reported. However, its ability to form micelles and vesicles suggests interactions such as electrostatic repulsion and hydrophobic interactions play significant roles in its chemical properties.
Physical Properties Analysis
The physical properties of dimethyldioctylammonium chloride, such as its phase behavior and thermal properties, are influenced by its molecular structure and the nature of its aggregation. The formation of dimers, vesicles, and micelles affects its solubility, surface tension, and conductivity in solution (Leclercq, Bauduin, & Nardello‐Rataj, 2017).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
Dimethyldioctylammonium chloride, specifically Didecyldimethylammonium chloride (DDAC), is used in research to study its effects on the immune system. It has been found to activate Type 2 Innate Lymphoid Cells and initiate a mixed-type allergic response .
Methods of Application
In the referenced study, DDAC was applied topically to a BALB/c murine model. The exposure resulted in a rapid increase in the Th2-skewing and ILC2-activating cytokine thymic stromal lymphopoietin .
Results or Outcomes
The study found that dermal ILC2s were activated 24 hours after DDAC exposure, resulting in increased expression of CD25, ICOS and KLRG1, and decreased CD127 throughout 7 days of exposure .
Antimicrobial Applications
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
DDAC is used as an antimicrobial agent in several types of applications, such as indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools and vehicles, egg shells, shoes, milking equipment and udders, humidifiers, medical instruments, human remains .
Methods of Application
The specific methods of application vary depending on the use case. For example, for hard surfaces, it might be applied directly, while for laundry or carpets, it might be added to the washing process .
Results or Outcomes
DDAC has been found to be mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min). A mycobactericidal activity is variable .
Chemical Sensitization
Specific Scientific Field
This application falls under the field of Toxicology .
Summary of the Application
Dimethyldioctylammonium chloride, specifically Didecyldimethylammonium chloride (DDAC), is used in research to study its effects on chemical sensitization. It has been found to cause multiple types of hypersensitivity reactions .
Methods of Application
In the referenced study, DDAC was applied topically to a BALB/c murine model. The exposure resulted in a rapid increase in the Th2-skewing and ILC2-activating cytokine thymic stromal lymphopoietin .
Results or Outcomes
The study found that following DDAC exposure, skin ILC2s become activated and produce Th2 cytokines, providing a possible mechanism for the development of the mixed-type allergic responses commonly observed with chemical sensitizers .
Industrial and Commercial Applications
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
DDAC is used as an antimicrobial in several types of applications, such as indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools and vehicles, egg shells, shoes, milking equipment and udders, humidifiers, medical instruments, human remains, ultrasonic tanks, reverse osmosis units and water storage tanks .
Methods of Application
The specific methods of application vary depending on the use case. For example, for hard surfaces, it might be applied directly, while for laundry or carpets, it might be added to the washing process .
Results or Outcomes
The effect of DDAC on biofilm formation, removal or fixation is unknown .
Pesticide Research
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
Dimethyldioctylammonium chloride is used in research to study its effects as a pesticide. It’s used in various products to control pests .
Methods of Application
The specific methods of application vary depending on the use case. For example, it might be sprayed directly onto crops or added to the soil .
Results or Outcomes
The effectiveness of Dimethyldioctylammonium chloride as a pesticide varies depending on the specific pest and environmental conditions .
Water Treatment
Specific Scientific Field
This application falls under the field of Environmental Engineering .
Summary of the Application
Dimethyldioctylammonium chloride is used in water treatment processes. It’s used in products that are applied to water storage tanks, reverse osmosis units, and ultrasonic tanks .
Methods of Application
The specific methods of application vary depending on the use case. For example, it might be added directly to the water or used in the cleaning process of the tanks .
Results or Outcomes
The effectiveness of Dimethyldioctylammonium chloride in water treatment varies depending on the specific contaminants and environmental conditions .
Safety And Hazards
Dimethyldioctylammonium chloride is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . Skin corrosion produces irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis . Spillage and fire water can cause pollution of watercourses .
Eigenschaften
IUPAC Name |
dimethyl(dioctyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARBQUXLIQOIDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035491 | |
| Record name | Dioctyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Viscous liquid; [BDH Laboratory Supplies] | |
| Record name | 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyldimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyldioctylammonium chloride | |
CAS RN |
5538-94-3 | |
| Record name | Dioctyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyldimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X0RL40Y6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
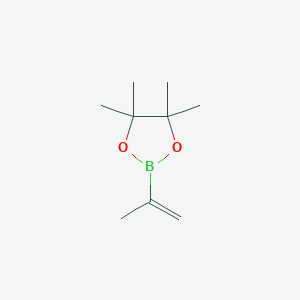
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)

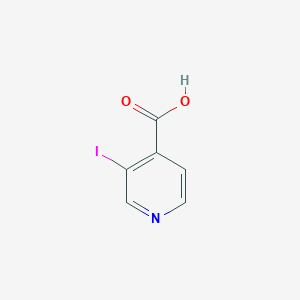
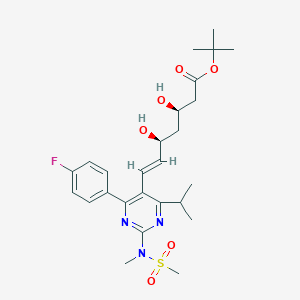
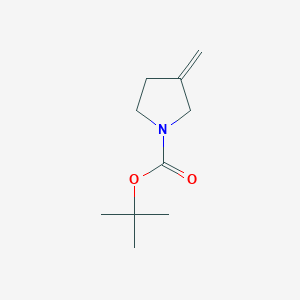
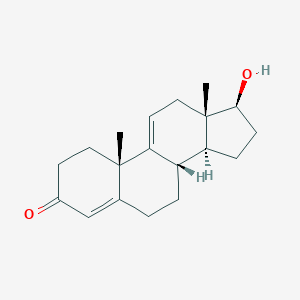


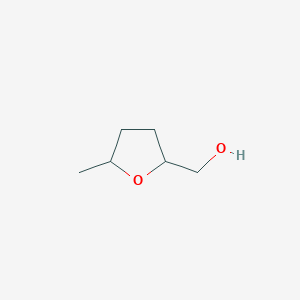
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
